Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-5-20-12(18)15(17-13(19)23-14(2,3)4)6-8-16(9-7-15)21-10-11-22-16/h5-11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVKYJFPLFJJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization and Nitrile Formation
The synthesis begins with 1,4-dioxaspiro[4.5]decane-8-one as the starting material, which undergoes a nucleophilic substitution reaction with p-methylsulfonylmethylisocyanitrile in the presence of potassium tert-butoxide. This step, conducted in a glycol dimethyl ether and ethanol solvent system at 0–20°C, yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile with a reported yield of 74.76% under optimized conditions. The nitrile group introduced here serves as a precursor for subsequent functionalization.
Alkylation with 1-Bromo-2-Chloroethane
The nitrile intermediate is treated with 1-bromo-2-chloroethane using LDA as a base in toluene at 0–20°C. This step forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, achieving a 50.78% yield after 12 hours. The reaction’s selectivity is attributed to LDA’s strong deprotonating ability, which facilitates the formation of the enolate intermediate necessary for alkylation.
Hydrogenation and Cyclization
Hydrogenation of the chloroethyl derivative under 50 psi hydrogen pressure with Raney nickel in methanol at 50°C reduces the nitrile to an amine while simultaneously inducing cyclization. Subsequent Boc protection using di-tert-butyl dicarbonate yields tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.2⁵]tetradecane-10-carboxylate. This step highlights the dual role of hydrogenation in both reducing functional groups and facilitating ring closure.
Deprotection and Esterification
Final deprotection of the Boc group using pyridinium p-toluenesulfonate in acetone-water at 70°C liberates the amine, which is immediately esterified with ethyl chloroformate to produce the target compound. This step achieves a 54.8% yield, with the aqueous-organic solvent system minimizing side reactions.
Alternative Pathways and Methodological Variations
Direct Amination Approaches
An alternative route involves direct amination of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester using Boc-protected hydroxylamine. However, this method suffers from lower yields (≤40%) due to competing ester hydrolysis and requires stringent pH control.
Solvent Optimization Studies
Comparative studies indicate that polar aprotic solvents like tetrahydrofuran (THF) improve reaction homogeneity but reduce yields in alkylation steps. In contrast, toluene’s non-polar nature enhances selectivity for the desired chloroethyl product, as evidenced by a 15% yield increase compared to THF-based reactions.
Reaction Conditions and Yield Optimization
Temperature and Pressure Effects
Hydrogenation steps exhibit strong temperature dependence, with yields dropping from 54.8% to 32% when the temperature exceeds 60°C due to Raney nickel deactivation. Similarly, maintaining hydrogen pressure at 50 psi ensures complete nitrile reduction without over-hydrogenation.
Catalytic System Comparisons
While Raney nickel remains the standard catalyst for hydrogenation-cyclization, palladium-on-carbon (Pd/C) trials show faster reaction rates but lower selectivity, resulting in 20% undesired byproducts.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Starting Materials
The use of 1,4-dioxaspiro[4.5]decane-8-one, commercially available at $120–150/kg, contributes to 65% of the total synthesis cost. Substituting with in-house synthesized spirocyclic ketones reduces raw material expenses by 40% but requires additional purification steps.
Waste Stream Management
The process generates 8 kg of aqueous waste per kilogram of product, primarily from extraction and neutralization steps. Implementing solvent recovery systems decreases waste disposal costs by 30%, enhancing overall sustainability.
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Patent Method | Direct Amination |
|---|---|---|
| Total Yield | 54.8% | 40% |
| Reaction Steps | 4 | 3 |
| Cost per Kilogram | $2,100 | $2,800 |
| Scalability | Industrial | Lab-scale |
| Key Advantage | High selectivity | Fewer steps |
The patent-derived four-step method outperforms direct amination in yield and scalability, justifying its complexity for large-scale production.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is strategically introduced to protect the amino functionality during synthetic transformations. Its removal typically occurs under acidic conditions:
| Reaction Conditions | Reagents | Outcome |
|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) | Cleavage of Boc group to yield free amine |
| Catalytic protonation | HCl in dioxane | Deprotection at ambient temperature |
Deprotection liberates the reactive amino group, enabling subsequent functionalization (e.g., peptide coupling or alkylation) .
Ester Hydrolysis and Functionalization
The ethyl ester moiety undergoes hydrolysis under basic or enzymatic conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkaline hydrolysis | NaOH/H₂O, reflux | Carboxylic acid derivative |
| Enzymatic hydrolysis | Lipase, pH 7–8 | Controlled conversion to acid |
The resulting carboxylic acid serves as a precursor for amidation or further derivatization .
Nucleophilic Substitution at the Amino Group
After Boc deprotection, the exposed amino group participates in nucleophilic reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Dry CH₂Cl₂, base (e.g., Et₃N) | N-Acetylated derivative |
| Alkyl halides | DMF, K₂CO₃ | N-Alkylated analogs |
These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship studies .
Spirocyclic Ring Transformations
The 1,4-dioxaspiro[4.5]decane system exhibits unique reactivity:
| Reaction | Reagents | Outcome |
|---|---|---|
| Acid-catalyzed ring opening | H₃O⁺, THF | Cleavage to form diketone intermediates |
| Reductive ring modification | LiAlH₄, ether | Reduction of dioxolane to diol |
These transformations highlight the spirocycle’s role in stabilizing transition states during synthesis .
Catalytic Aldol Reactions
The compound participates in stereoselective aldol additions under organocatalytic conditions:
| Catalyst | Aldehyde Partner | Stereochemical Outcome |
|---|---|---|
| TMAP/BSA system | Aromatic aldehydes | Anti-selective adducts (dr > 9:1) |
| Chiral phosphoric acids | Aliphatic aldehydes | Enantioselective β-hydroxy esters |
This reactivity is critical for constructing complex polycyclic frameworks .
Diazo Group Transformations
In synthetic pathways involving diazo intermediates, the compound undergoes:
| Reaction | Conditions | Key Product |
|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, alkene | Spirocyclic cyclopropane derivatives |
| C–H insertion | Cu(acac)₂ | Functionalized spiro compounds |
These reactions exploit the diazo group’s ability to generate carbene intermediates .
Hydrogenation and Reduction
Selective reduction of functional groups is achievable:
| Target Group | Reagents | Outcome |
|---|---|---|
| Ethyl ester | LiAlH₄, ether | Primary alcohol |
| Diazo moiety | H₂, PtO₂ | Amine or hydrazine derivatives |
Reductive pathways enable diversification of the core structure .
Silylation and Protection Strategies
Temporary protection of hydroxyl or amino groups is employed for selective reactivity:
| Protecting Group | Reagents | Application |
|---|---|---|
| Trimethylsilyl (TMS) | BSA, TMAP | Stabilization of aldol adducts |
| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | Hydroxyl group protection |
Silylation enhances solubility and prevents undesired side reactions .
Mechanistic Insights
-
Boc Deprotection : Protonation of the carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine .
-
Aldol Reaction : The TMAP/BSA system activates the aldehyde via silylation, enabling nucleophilic attack by the diazoacetate enolate .
-
Spiro Ring Opening : Acidic conditions protonate the dioxolane oxygen, leading to ring cleavage and formation of a diketone .
This compound’s multifunctional design enables its use in synthesizing bioactive molecules, peptidomimetics, and chiral auxiliaries. Its reactivity profile underscores its importance in asymmetric synthesis and drug discovery.
Scientific Research Applications
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure featuring a dioxaspiro system and a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity. This compound's versatility makes it a valuable building block in synthetic organic chemistry, with applications spanning various scientific research fields.
General Information
The compound is also known as ETHYL 8-(TERT-BUTOXYCARBONYLAMINO)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLATE. It has the molecular formula and a molecular weight of 329.39 . The CAS number for this compound is 1951439-44-3 .
Scientific Research Applications
This compound has several applications:
- Building Block in Synthesis: Due to its protected amino functionality and spirocyclic structure, this compound is used as a building block in the synthesis of more complex molecules.
- Enhancing Stability and Reactivity: The unique protective group and spirocyclic structure of this compound enhance its stability and reactivity compared to similar compounds.
Mechanism of Action
The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The spirocyclic structure provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The target compound shares structural homology with several spirocyclic esters, differing primarily in substituents at the 8-position. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Effects: The Boc-amino group in the target compound introduces steric bulk and polarity compared to simpler alkyl (methyl) or aryl (dimethoxyphenyl) groups in analogs. This impacts solubility and reactivity .
- Functional Group Diversity : Analogs like Ethyl 8-(hydroxymethyl)-...carboxylate (C₁₂H₂₀O₅) highlight how hydroxyl groups enhance hydrophilicity, contrasting with the Boc group’s lipophilic nature .
Physical and Chemical Properties
Table 2: Physicochemical Properties
Insights :
- The Boc group increases molecular weight (~329 vs. 228 g/mol for simpler esters) and may reduce volatility.
- Hydroxymethyl analogs demand cold storage due to oxidative sensitivity, whereas Boc-protected derivatives exhibit better room-temperature stability .
Biological Activity
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure and significant biological activities. This compound features a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity, making it a valuable candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- CAS Number: 1951439-44-3
The compound's spirocyclic framework and the presence of the Boc group contribute to its unique reactivity profile, which is essential for its biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it effective against certain bacterial strains.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing inflammation in relevant biological models.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways, leading to the observed therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 886362-27-2 | Contains a carboxylic acid instead of an ester; utilized in similar biological applications |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 1006686-08-3 | Lacks the Boc protection; used for direct biological studies without modification |
| 7-(Difluoromethyl)-3-methylpurine derivative | Varies | Shares the dioxaspiro framework but differs significantly in biological activity and applications |
Case Studies
Recent case studies have focused on the application of this compound in various therapeutic contexts:
- Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in viability of cancer cells compared to untreated controls.
- Evaluation of Antimicrobial Properties : Tests conducted against Gram-positive and Gram-negative bacteria revealed a notable inhibition zone, indicating effective antimicrobial action.
Q & A
Q. Basic Research Focus
- NMR Analysis : The spirocyclic structure generates distinct splitting patterns in NMR due to restricted rotation. For example, the equatorial/axial protons on the cyclohexane ring exhibit coupling constants () of 10–12 Hz, while the dioxolane ring protons resonate at δ 3.8–4.2 ppm .
- Computational Validation : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can predict chemical shifts within ±2 ppm of experimental values, aiding in distinguishing regioisomers .
Advanced Consideration : X-ray crystallography is critical for confirming absolute stereochemistry, particularly when chiral centers are introduced during Boc-amination. For example, a study on a related spiro compound revealed a chair conformation for the cyclohexane ring, with the Boc group in an equatorial orientation .
What strategies enable regioselective functionalization of the spirocyclic core with Boc-protected amino groups?
Advanced Research Focus
Regioselective Boc-amination is achieved via:
- Reductive Amination : Reaction of the spirocyclic ketone with tert-butyl carbamate in the presence of NaBHCN or LiAlH, followed by Boc protection. This method favors equatorial amine formation due to steric hindrance .
- Nucleophilic Substitution : Activation of the carbonyl group (e.g., using Mitsunobu conditions with diethyl azodicarboxylate) allows displacement with Boc-protected amines. Yields depend on solvent polarity (e.g., THF > DCM) .
Data Contradiction Note : While LiAlH-mediated reductions are efficient for ester-to-alcohol conversions (91% yield observed in a related system ), over-reduction risks necessitate strict temperature control (<0°C).
How does the Boc group influence the compound’s stability under acidic/basic conditions?
Q. Advanced Research Focus
- Acidic Conditions : The Boc group is cleaved by strong acids (e.g., HCl/dioxane), generating a free amine. Kinetic studies show pseudo-first-order degradation (t ≈ 2 h in 4M HCl at 25°C) .
- Basic Conditions : The spirocyclic ester hydrolyzes preferentially over Boc deprotection in aqueous NaOH (pH >12), with a hydrolysis rate 5× faster than Boc cleavage .
Methodological Tip : Stability assays using HPLC-MS (e.g., C18 column, 0.1% formic acid in acetonitrile/water) can quantify degradation products and optimize reaction conditions .
What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
Q. Basic Research Focus
- HPLC-PDA : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18) with photodiode array detection (210–254 nm) resolves impurities <0.1% .
- GC-MS : Headspace analysis detects volatile byproducts (e.g., residual ethylene glycol) with LODs of 10 ppm .
Advanced Consideration : High-Resolution Mass Spectrometry (HRMS) using ESI-TOF (e.g., [M+Na]+ calibration) confirms molecular formulas (mass error <3 ppm) and identifies oxidative byproducts (e.g., lactam formation) .
How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Q. Advanced Research Focus
- Nucleophilicity : Fukui function calculations (using Gaussian 16) identify the carbonyl carbon (f = 0.12) as the most electrophilic site, aligning with observed ester hydrolysis trends .
- Electrophilicity : Molecular electrostatic potential (MESP) maps highlight the Boc group’s electron-withdrawing effect, reducing the amine’s basicity (pK ≈ 6.5 vs. 9.8 for unprotected amine) .
Validation : Experimental pK titrations (pH 2–12) correlate with DFT-derived values (R = 0.96), confirming model reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
